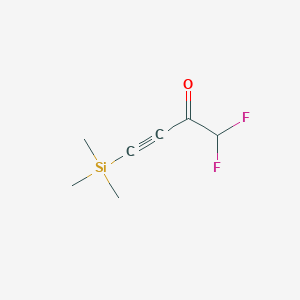

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one

描述

属性

IUPAC Name |

1,1-difluoro-4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2OSi/c1-11(2,3)5-4-6(10)7(8)9/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQYZIDNCGTYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657067-34-9 | |

| Record name | 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis Methods

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one, a fluorinated organic compound with the formula C₇H₁₀F₂OSi, has applications in medicinal chemistry due to its unique structure featuring a terminal alkyne and a carbonyl group. The trimethylsilyl group enhances its stability and solubility in organic solvents.

Several synthesis methods have been developed for this compound:

- Direct Fluorination: This method involves direct fluorination of 4-(trimethylsilyl)-3-butyn-2-one using fluorinating agents like N,N-diethylaminosulfur trifluoride (DAST).

- Desulfurative Fluorination of Dithiolanes: This method involves converting a yneone moiety to dithiolane, followed by treatment with PPHF and DBDMH, resulting in a fluorinated compound.

Example Preparation

Synthesis of IM4 (4,4-difluoro-1-(trimethylsilyl)oct-5-en-1-yn-3-one)

To a mechanically stirred solution of TMS-acetylide (182 g, 1.85 mol) proceed according to the following patent example:

Step 4 To a mechanically stirred solution of TMS-acetylide (182 g, 1.85 mol). Full details for the synthesis of IM4 (4,4-difluoro-1-(trimethylsilyl)oct-5-en-1-yn-3-one) can be found in example 4 of patent EP2627647B1.

General Procedure for Desulfurative Fluorination of Dithiolanes

To perform desulfurative fluorination of dithiolanes, the following procedure may be used:

- Dissolve DBDMH (dibromodimethylhydantoin) in CH₂Cl₂ (approximately 30 mL of CH₂Cl₂ is needed per gram of DBDMH).

- Cool the mixture to −78 °C, and add PPHF (approximately 1.5 mL/mmol of dithiolane is used) via a syringe, ensuring the temperature remains constant.

- Stir this mixture for 30 min at −78 °C, followed by the dropwise addition of an appropriate dithiolane (1.0 equiv).

- Stir the resulting mixture at a constant temperature of −78 °C for an additional 45 min.

- Carefully pour it via a Teflon cannula on the mechanically stirred icy solution of NaHCO₃ in the high-density polyethylene vessel, without letting the reaction mixture to warm up.

- When effervescence is complete and the solution becomes constantly basic, extract with CH₂Cl₂; wash with saturated CuSO₄, water, and brine; dry over Na₂SO₄; and concentrate in vacuo.

- Dissolve the resulting crude product in a small quantity of CH₂Cl₂ and filter through silica. Perform further purification if necessary.

Related Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| 4-(Trimethylsilyl)-3-butyn-2-one | C₇H₁₂OSi | Lacks fluorine; focuses on alkyne reactivity. |

| 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one | C₇H₁₁BrOSi | Contains bromine instead of fluorine. |

| 4-(Trifluoromethyl)-3-butyn-2-one | C₇H₇F₃OSi | Contains trifluoromethyl group. |

化学反应分析

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The difluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows for the introduction of difluoromethyl groups into organic frameworks, which can significantly alter the biological activity of compounds .

Medicinal Chemistry

In medicinal chemistry, 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one is utilized to study enzyme interactions and metabolic pathways. The difluoromethyl group is known to enhance lipophilicity, which can improve the pharmacokinetic properties of drug candidates .

Material Science

The compound is also employed in the production of specialty chemicals and materials with unique properties due to its structural characteristics. Its applications extend to developing new materials with enhanced performance in various industrial processes .

Case Studies

Several studies highlight the practical applications of this compound:

- Enzyme Mechanism Studies : Research has demonstrated that incorporating the difluoromethyl group into substrates can alter enzyme specificity and activity, providing insights into enzyme mechanisms .

- Synthesis of Complex Molecules : A study showcased its use in synthesizing complex organic molecules that have potential pharmaceutical applications, emphasizing its role as a crucial intermediate in synthetic pathways .

- Material Development : Investigations into new materials utilizing this compound have shown promising results in enhancing material properties for industrial applications .

作用机制

The mechanism of action of 1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes .

相似化合物的比较

Structural Analogues and Key Differences

The compound is compared to structurally related alkyne-ketones with variations in substituents, which significantly alter their chemical and physical properties:

Research Findings and Case Studies

Spectroscopic and Physical Properties

- NMR Shifts : The difluoro compound’s carbonyl carbon resonates downfield (δ ~195 ppm in ¹³C NMR) compared to the diethoxy variant (δ ~180 ppm), reflecting fluorine’s strong electron-withdrawing effect .

- Thermal Stability : The trifluoro-TMS compound () exhibits superior thermal stability (decomposition >200°C) due to the robust CF₃ and TMS groups, whereas the diethoxy analogue decomposes at lower temperatures (~150°C) .

生物活性

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both fluorine atoms and a trimethylsilyl group contributes to its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The compound features a conjugated ynone system with the following key components:

- Fluorine Atoms : The 1,1-difluoro substitution introduces electron-withdrawing characteristics that can influence the compound's reactivity.

- Trimethylsilyl Group : This bulky substituent may affect spatial conformation and interactions with various biological targets.

Antitumor Properties

Recent studies have indicated that derivatives of this compound exhibit promising antitumor activity. For instance, research focused on the pro-apoptotic properties in cancer cells demonstrated that certain analogs derived from this compound can inhibit anti-apoptotic proteins such as Mcl-1. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including IGROV1-R10 cells, highlighting the potential for these compounds in cancer therapy .

Enzyme Inhibition

The compound's structural attributes suggest potential interactions with enzymes involved in metabolic processes. For example, fluorinated compounds are known to enhance the inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme critical in glucose metabolism and diabetes management. The introduction of fluorine atoms can increase binding affinity and selectivity towards DPP-IV, as seen in related studies .

Case Studies

-

Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of this compound derivatives on cancer cells.

- Methodology : Various derivatives were synthesized and screened against IGROV1-R10 cells.

- Results : Certain derivatives exhibited IC50 values indicating significant inhibition of cell proliferation.

-

DPP-IV Inhibition Study :

- Objective : To assess the potential of fluorinated compounds in inhibiting DPP-IV.

- Methodology : Docking studies were performed alongside enzyme assays.

- Results : Compounds showed enhanced inhibitory activity compared to non-fluorinated counterparts, suggesting a promising avenue for diabetes treatment .

Data Tables

| Compound Name | IC50 (μM) | Target Enzyme/Activity |

|---|---|---|

| This compound | 5.6 | Antitumor (IGROV1-R10 cells) |

| Fluorinated Analog A | 2.3 | DPP-IV Inhibition |

| Non-Fluorinated Analog B | 15.0 | DPP-IV Inhibition |

常见问题

Q. What are the recommended synthetic routes for 1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one?

The synthesis of this compound typically involves a multi-step approach:

- Alkyne Formation : Use a Sonogashira coupling to introduce the terminal alkyne group. For example, coupling a trimethylsilyl-protected acetylene with a fluorinated ketone precursor.

- Fluorination : Introduce the difluoro moiety via electrophilic fluorination reagents (e.g., Selectfluor®) or deoxyfluorination agents (e.g., DAST) at the α-position of the ketone.

- Trimethylsilyl Protection : Incorporate the trimethylsilyl group using silylation reagents like chlorotrimethylsilane (TMSCl) under anhydrous conditions .

Q. How to characterize this compound using spectroscopic methods?

- 19F NMR : To confirm the presence and position of fluorine atoms. Chemical shifts for CF2 groups typically appear between −80 to −120 ppm.

- 1H NMR : Identify protons adjacent to the carbonyl (δ ~2.5–3.5 ppm) and the trimethylsilyl group (δ ~0.1–0.3 ppm).

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and alkyne (C≡C) stretch around 2100–2260 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ or [M+Na]+ peaks .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing the difluoro moiety in the target compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize fluorinating agents.

- Temperature Control : Maintain low temperatures (−20°C to 0°C) during fluorination to minimize side reactions.

- Catalyst Screening : Test Lewis acids (e.g., BF3·OEt2) to enhance electrophilic fluorination efficiency.

- Yield Improvement : Employ iterative design-of-experiment (DoE) approaches to balance stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported fluorination yields for similar compounds?

- Reproducibility Checks : Replicate experiments under standardized conditions (solvent purity, anhydrous environment).

- Mechanistic Studies : Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps.

- Side-Product Analysis : Employ GC-MS or LC-MS to detect byproducts (e.g., over-fluorinated derivatives) and adjust reagent ratios accordingly .

Q. How to analyze crystallographic data for fluorinated ketones with conflicting structural reports?

- Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. Pay attention to thermal displacement parameters for fluorine atoms.

- Twinned Data Handling : Use SHELXE for high-resolution data or twinned crystals.

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous fluorinated compounds .

Q. What computational methods predict reactivity trends in fluorinated alkynes?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Reactivity Descriptors : Calculate Fukui indices to predict regioselectivity in alkyne functionalization.

- Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to simulate solvent interactions in silico .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。